5-Fluoro-2-pivalamidonicotinic acid
Overview
Description
5-Fluoro-2-pivalamidonicotinic acid is a chemical compound with the empirical formula C11H13FN2O3 and a molecular weight of 240.23 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 30 bonds, including 17 non-hydrogen bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic secondary amide, 1 hydroxyl group, and 1 pyridine .Physical and Chemical Properties Analysis
This compound is a solid substance . It has an empirical formula of C11H13FN2O3 and a molecular weight of 240.23 .Scientific Research Applications
Mechanisms of Action in Cancer Treatment : 5-Fluorouracil (5-FU), closely related to 5-Fluoro-2-pivalamidonicotinic acid, is extensively used in cancer treatment. Research has shown that an increased understanding of its mechanism of action has led to strategies that enhance its anticancer activity. However, drug resistance remains a significant challenge in clinical use (Longley, Harkin, & Johnston, 2003).
Clinical Applications in Cancer Chemotherapy : The clinical applications of 5-fluorouracil and its derivatives, including 5-fluoro-2′-deoxyuridine, have been extensively reviewed. These compounds are particularly useful in palliating patients with advanced cancer, especially tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).
Drug Resistance and Metabolite Transport : A study on the multidrug resistance protein 5 (ABCC5) revealed its role in conferring resistance to 5-FU by transporting its monophosphorylated metabolites. This understanding is crucial in addressing drug resistance in colorectal and breast tumors (Pratt et al., 2005).
Biochemistry and Pharmacology : The biochemistry and pharmacology of Fluorouracil, which shares a core structure with this compound, have been studied. Its primary mechanism of action includes incorporation into RNA, leading to interference with nuclear RNA maturation and inhibition of DNA synthesis (Pinedo & Peters, 1988).
Antiviral Activity : Research into the synthesis and evaluation of various fluorine-substituted compounds, including 5-Fluoro-4-tosyloxypentyl pivalate, has been conducted to assess their antiviral activity. However, the studies have found these compounds to be inactive in a variety of antiviral assays (Lewis, Mcmurry, & Clercq, 1993).
Safety and Hazards
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-5-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,3)10(17)14-8-7(9(15)16)4-6(12)5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIHHQAWOHUOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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